molecular formula C21H29NO5 B15307154 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester

Cat. No.: B15307154
M. Wt: 375.5 g/mol
InChI Key: PDZDRSMTGBKCGA-UHFFFAOYSA-N
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Description

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group, a cyclopropyl group, and a benzyl ester

Properties

Molecular Formula

C21H29NO5

Molecular Weight

375.5 g/mol

IUPAC Name

benzyl 4-hydroxy-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropyl]piperidine-1-carboxylate

InChI

InChI=1S/C21H29NO5/c1-19(2,3)27-17(23)20(9-10-20)21(25)11-13-22(14-12-21)18(24)26-15-16-7-5-4-6-8-16/h4-8,25H,9-15H2,1-3H3

InChI Key

PDZDRSMTGBKCGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using diazomethane or a similar reagent.

    Benzyl Ester Formation: The benzyl ester is formed through esterification, typically using benzyl alcohol and a suitable activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Chemical Biology: The compound can be used to study enzyme interactions and receptor binding due to its unique structural features.

    Material Science: It may be used in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific drug design and therapeutic target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl and cyclopropyl groups.

    4-(Cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester: Lacks the tert-butoxycarbonyl group.

    4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine: Lacks the benzyl ester group.

Uniqueness

The presence of both the tert-butoxycarbonyl group and the cyclopropyl group in the piperidine ring, along with the benzyl ester, makes 4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester unique

Biological Activity

4-(1-Tert-butoxycarbonyl-cyclopropyl)-4-hydroxy-piperidine-1-carboxylic acid benzyl ester, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butoxycarbonyl group and a cyclopropyl moiety, contributing to its unique pharmacological profile. The molecular formula is C18H26N2O4C_{18}H_{26}N_{2}O_{4} with a molecular weight of approximately 334.4 g/mol. Its structural representation is crucial for understanding its interactions at the molecular level.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a range of biological activities:

  • Antimicrobial Properties : Certain derivatives have shown significant antimicrobial activity against various pathogens, including bacteria and fungi.
  • Analgesic Effects : Studies suggest that some piperidine derivatives possess peripheral analgesic properties, potentially offering alternatives to traditional pain management therapies.
  • Anticancer Activity : Preliminary investigations reveal that these compounds may inhibit the growth of specific cancer cell lines, suggesting their utility in oncology.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some studies have identified this compound as an inhibitor of critical enzymes involved in metabolic pathways, which could explain its therapeutic effects.
  • Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing pain perception and other physiological responses.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnalgesicDemonstrated pain relief in animal models
AnticancerInhibitory effects on A549 lung cancer cells

Table 2: Case Studies on Biological Efficacy

Study ReferenceFindings
Showed significant analgesic effects in micePromising for pain management
Induced apoptosis in cancer cell linesPotential anticancer agent
Exhibited antimicrobial activityUseful for infection control

Case Studies

  • Analgesic Efficacy : A study conducted on murine models demonstrated that the compound significantly reduced pain responses compared to controls. This suggests a potential role in developing new analgesics that are less addictive than opioids.
  • Anticancer Activity : In vitro tests revealed that the compound inhibited cell proliferation in A549 lung cancer cells with an IC50 value indicating effective cytotoxicity. This positions it as a candidate for further development in cancer therapeutics.
  • Antimicrobial Testing : The compound was subjected to antimicrobial susceptibility testing against a panel of bacterial strains. Results indicated notable effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent.

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